1-(1-Chloroethyl)-2-nitrobenzene
Description
1-(1-Chloroethyl)-2-nitrobenzene (molecular formula C₈H₇ClNO₂) is a nitroaromatic compound featuring a chloroethyl (–CH₂CH₂Cl) substituent at the 1-position and a nitro (–NO₂) group at the 2-position of the benzene ring.
Properties
Molecular Formula |
C8H8ClNO2 |
|---|---|
Molecular Weight |
185.61 g/mol |
IUPAC Name |
1-(1-chloroethyl)-2-nitrobenzene |
InChI |
InChI=1S/C8H8ClNO2/c1-6(9)7-4-2-3-5-8(7)10(11)12/h2-6H,1H3 |
InChI Key |
BQXWCTXAXOSVLK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1[N+](=O)[O-])Cl |
Origin of Product |
United States |
Scientific Research Applications
Organic Synthesis
Intermediate for Complex Molecules
1-(1-Chloroethyl)-2-nitrobenzene serves as a critical intermediate in the synthesis of more complex organic compounds. It is particularly useful in the production of pharmaceuticals and agrochemicals, where it can be transformed into various derivatives that exhibit biological activity .
Reactivity and Mechanism
The compound's reactivity is largely influenced by its functional groups. The nitro group can participate in redox reactions, while the chloroethyl group is prone to nucleophilic substitution reactions. These transformations allow for the introduction of diverse functional groups, facilitating the synthesis of a wide array of chemical entities .
Pharmaceutical Research
Potential Drug Development
Research indicates that derivatives of this compound may have therapeutic potential, particularly against bacterial infections. Investigations into its biological activity have shown that modifications to this compound can yield new agents with improved efficacy .
Case Study: Antibacterial Activity
In a study examining the antibacterial properties of various nitro compounds, derivatives of this compound demonstrated significant inhibitory effects against specific bacterial strains. This highlights its potential as a lead compound in antibiotic development .
Materials Science
Development of Specialty Chemicals
The compound is utilized in the production of specialty chemicals, including dyes and pigments. Its unique structure allows for the tuning of physical properties, which is essential in creating materials with specific functionalities .
Polymer Chemistry
In polymer science, this compound can be used as a monomer or additive to modify polymer characteristics such as thermal stability and mechanical strength. This application is critical in developing advanced materials for industrial use .
Chemical Biology
Biochemical Pathway Studies
This compound has been employed in chemical biology to study biochemical pathways and enzyme interactions. Its ability to form reactive intermediates makes it suitable for investigating enzyme mechanisms and cellular responses .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs and their distinguishing features:
Substituent Effects on Reactivity and Properties
- Electronic Effects: The nitro group (–NO₂) is strongly electron-withdrawing, directing electrophilic substitution to meta positions and enhancing the reactivity of adjacent substituents . Chloroethyl (–CH₂CH₂Cl) and dichloromethyl (–CCl₂H) groups introduce steric bulk and moderate lipophilicity, which may influence solubility and degradation pathways . Difluoromethyl (–CF₂H) groups act as hydrogen bond donors, enabling unique biological interactions absent in chloroethyl analogs .
Synthetic Applications :
- 1-(Hept-1-ynyl)-2-nitrobenzene undergoes regioselective hydrosilylation, suggesting that chloroethyl-substituted analogs might exhibit similar selectivity in transition metal-catalyzed reactions .
- 1-(3,3-Dichloroallyloxy)-2-nitrobenzene’s intramolecular C–H···Cl interactions highlight the role of halogen bonding in stabilizing intermediates during synthesis .
Biological Relevance :
Physical Properties and Stability
Melting Points and Solubility :
- Degradation Pathways: Chloroethyl groups in nitrosoureas degrade to form 2-chloroethanol and alkylating species, implying that similar cleavage mechanisms may occur in nitrobenzene derivatives under physiological conditions .
Preparation Methods
Reaction Mechanism
The nitration proceeds via electrophilic aromatic substitution (EAS), where the nitro group (-NO₂) is introduced ortho to the chloroethyl group. The chloroethyl substituent exerts a meta-directing effect, but steric hindrance and electronic deactivation from the nitro group’s electron-withdrawing nature limit competing para substitution.
Key Conditions:
Challenges:
-
Regioselectivity : Para-substituted byproducts (1-(1-chloroethyl)-4-nitrobenzene) constitute 15–20% of the product mixture.
-
Purification : Column chromatography (silica gel, hexane/ethyl acetate 4:1) is required to isolate the ortho isomer.
Nucleophilic Aromatic Substitution of 1-Chloro-2-nitrobenzene
This two-step approach involves substituting the chlorine atom in 1-chloro-2-nitrobenzene with a 1-chloroethyl group. The nitro group’s strong electron-withdrawing effect activates the ring for nucleophilic substitution under specific conditions.
Step 1: Synthesis of 1-Chloro-2-nitrobenzene
1-Chloro-2-nitrobenzene is synthesized via chlorination of nitrobenzene using Cl₂ gas in the presence of FeCl₃ at 50–60°C.
Step 2: Chloroethylation
The chloroethyl group is introduced via nucleophilic substitution using 1-chloroethylmagnesium bromide (Grignard reagent) in tetrahydrofuran (THF):
Reaction :
Optimization Parameters:
-
Temperature : -78°C to prevent premature decomposition of the Grignard reagent.
-
Yield : 60–70%, with unreacted starting material (20–25%) recoverable via distillation.
While nitro groups typically deactivate aromatic rings toward electrophilic substitution, modified Friedel-Crafts conditions enable the introduction of the chloroethyl group. This method is less common due to low yields but offers scalability for industrial applications.
Procedure:
-
Electrophile Generation : 1-Chloroethyl chloride (ClCH₂CH₂Cl) is complexed with AlCl₃ to form the electrophilic species.
-
Alkylation : The electrophile reacts with 2-nitrobenzene at 80–100°C in dichloromethane.
Reaction :
Performance Metrics:
-
Yield : 25–35% due to competing polymerization and para-substitution.
-
Purity : Recrystallization from ethanol improves purity to >95%.
Reductive Amination Followed by Chlorination
This multi-step approach avoids direct nitration challenges by introducing the nitro group after chloroethylation:
Step 1: Ethylation of Benzene
Ethylbenzene is synthesized via alkylation of benzene with ethylene using H₃PO₄/Al₂O₃ at 300°C.
Step 2: Chlorination
Radical chlorination of ethylbenzene with Cl₂ under UV light yields 1-(1-chloroethyl)benzene.
Step 3: Nitration
Nitration with fuming HNO₃ at 0°C introduces the nitro group ortho to the chloroethyl substituent.
Advantages:
Comparative Analysis of Preparation Methods
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Direct Nitration | 40–55 | 85–90 | Simplicity | Low regioselectivity |
| Nucleophilic Substitution | 60–70 | 95–98 | High selectivity | Requires cryogenic conditions |
| Friedel-Crafts Alkylation | 25–35 | 90–95 | Industrial scalability | Low yield, side reactions |
| Reductive Amination | 50–60 | 92–94 | High purity | Multi-step, costly |
Q & A
Q. What are the recommended synthetic routes for 1-(1-Chloroethyl)-2-nitrobenzene, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves chloroethylation of 2-nitrobenzene derivatives. Key steps include:
- Nitration and Chloroethylation : Nitration of benzene derivatives followed by Friedel-Crafts alkylation with chloroethyl reagents. Temperature control (0–5°C) is critical to avoid side reactions like over-nitration or decomposition .
- Purification : Column chromatography using silica gel with a hexane/ethyl acetate gradient (70:30 to 50:50) effectively isolates the product. Monitor purity via TLC (Rf ~0.4 in hexane:EtOAc 3:1) .
- Optimization : Adjust stoichiometry (e.g., 1.2 equivalents of chloroethylating agent) and use anhydrous solvents (e.g., dichloromethane) to enhance yield (>75%) .
Q. Which analytical techniques are most reliable for confirming the structural integrity and purity of this compound?
Methodological Answer:
- GC-MS : Use EPA Method 8091 for nitroaromatics analysis, employing a DB-5 column (30 m × 0.25 mm) and electron capture detection (ECD). Retention time ~12.3 min under isothermal conditions (180°C) .
- NMR : Compare H NMR shifts with analogous compounds (e.g., 1-chloro-2-nitrobenzene: δ 7.8–8.2 ppm for aromatic protons, δ 4.5–5.0 ppm for -CHCl) .
- HPLC : Utilize a C18 column with UV detection at 254 nm; mobile phase: acetonitrile/water (60:40). Purity ≥98% is achievable with retention time ~8.5 min .
Q. What safety protocols are essential for handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to minimize inhalation risks .
- Storage : Store at 2–8°C in amber glass vials under inert gas (argon/nitrogen) to prevent photodegradation and hydrolysis .
- Waste Disposal : Neutralize with 10% sodium bicarbonate before disposal as hazardous waste (WGK 3 classification) .
Advanced Research Questions
Q. How can mechanistic studies elucidate the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer:
- Kinetic Studies : Monitor reaction rates with nucleophiles (e.g., NaSH) in polar aprotic solvents (DMF or DMSO) at varying temperatures (25–60°C). Use pseudo-first-order kinetics to determine activation energy (E) .
- Isotopic Labeling : Introduce N in the nitro group via nitration with NO to track electronic effects on substitution pathways .
- Theoretical Modeling : Apply density functional theory (DFT) at the B3LYP/6-31G* level to predict transition states and charge distribution. Compare with experimental data to validate mechanisms .
Q. What computational approaches are effective for predicting the thermodynamic properties and stability of this compound?
Methodological Answer:
- QSPR Models : Use Quantitative Structure-Property Relationship (QSPR) models to estimate melting points (predicted mp: 85–90°C) and solubility parameters (logP ~2.3) .
- Thermochemical Data : Reference NIST thermochemistry databases for enthalpy of formation (ΔH ≈ 45 kJ/mol) and entropy (S ≈ 280 J/mol·K) .
- Molecular Dynamics (MD) : Simulate degradation pathways under thermal stress (200–300 K) to identify decomposition products (e.g., nitroso derivatives) .
Q. How should researchers resolve contradictions in spectroscopic data for this compound across studies?
Methodological Answer:
- Cross-Validation : Compare C NMR and IR spectra with structurally similar compounds (e.g., 1-chloro-2,4-dinitrobenzene: IR ν ~1520 cm) .
- Crystallography : Obtain single-crystal X-ray data (e.g., using Mo Kα radiation, λ = 0.71073 Å) to resolve ambiguities in molecular conformation. For example, nitro group torsion angles (~38° from the benzene plane) can explain spectral variations .
- Collaborative Analysis : Share raw data via platforms like Cambridge Structural Database (CSD) to benchmark against published results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
